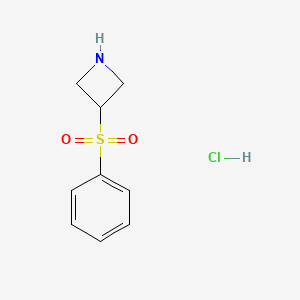

3-(Benzenesulfonyl)azetidine hydrochloride

Overview

Description

3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the IUPAC name 3-(phenylsulfonyl)azetidine hydrochloride . It has a molecular weight of 233.72 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of azetidines, including 3-(Benzenesulfonyl)azetidine hydrochloride, has been a topic of interest in recent years . A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The InChI code for 3-(Benzenesulfonyl)azetidine hydrochloride is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-(Benzenesulfonyl)azetidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 233.72 .Scientific Research Applications

Synthesis of Azetidines

Azetidines, like 3-(Benzenesulfonyl)azetidine hydrochloride, are valuable in synthesizing various polyamines and other nitrogen-containing heterocycles due to their four-membered ring structure which imparts significant strain and reactivity .

Antibacterial and Antimicrobial Coatings

Azetidines have been used to develop coatings with antibacterial and antimicrobial properties, which are crucial in healthcare settings to prevent the spread of infections .

CO2 Adsorption

Due to their unique structure, azetidines can be utilized in materials designed for carbon dioxide capture and sequestration, aiding in the mitigation of greenhouse gas emissions .

Chelation and Materials Templating

These compounds can act as chelating agents, binding to metals and other ions, which is useful in various industrial processes. They also serve as templates for designing materials with specific properties .

Non-viral Gene Transfection

In gene therapy research, azetidines are explored as non-viral vectors for gene transfection due to their ability to interact with genetic material without causing significant damage .

Polymer Synthesis

The strained ring structure of azetidines makes them interesting monomers for polymer synthesis, leading to polymers with unique properties that can be tailored for specific applications .

Each of these applications demonstrates the versatility and importance of 3-(Benzenesulfonyl)azetidine hydrochloride in scientific research across various fields.

Safety And Hazards

Future Directions

Azetidines, including 3-(Benzenesulfonyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . The review of recent advances in the synthesis and reactivity of azetidines suggests that there will be continued interest in these compounds, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name |

3-(benzenesulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBUNRXZZFJOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)